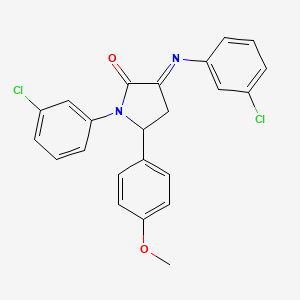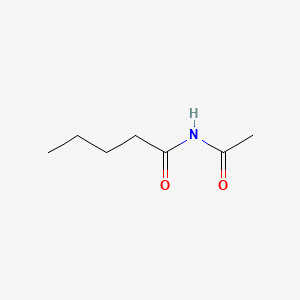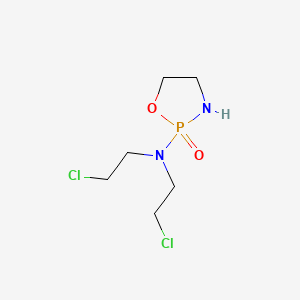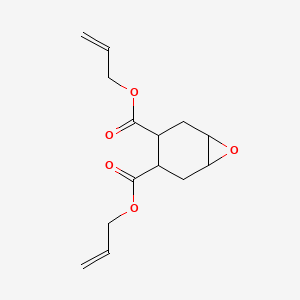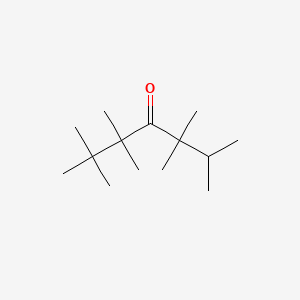
1-(2-Hydroxyethyl)-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-octadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a long octadecyl chain and a hydroxyethyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-octadecylurea can be synthesized through a reaction between octadecylamine and 2-hydroxyethyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxoethyl)-3-octadecylurea.
Reduction: The carbonyl group in the oxidized product can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-(2-oxoethyl)-3-octadecylurea
Reduction: this compound (regenerated)
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-octadecylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its long hydrophobic chain and polar hydroxyethyl group make it suitable for interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. The compound’s amphiphilic nature allows it to form micelles or vesicles, which can encapsulate and deliver therapeutic agents to specific targets.
Industry: It is used in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3-octadecylurea is largely dependent on its interactions with molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the long octadecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-dodecylurea: Similar structure but with a shorter dodecyl chain.
1-(2-Hydroxyethyl)-3-hexadecylurea: Similar structure but with a hexadecyl chain.
1-(2-Hydroxyethyl)-3-tetradecylurea: Similar structure but with a tetradecyl chain.
Uniqueness: 1-(2-Hydroxyethyl)-3-octadecylurea is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions or in the formation of micelles for drug delivery.
Propriétés
Numéro CAS |
5280-90-0 |
|---|---|
Formule moléculaire |
C21H44N2O2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-octadecylurea |
InChI |
InChI=1S/C21H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(25)23-19-20-24/h24H,2-20H2,1H3,(H2,22,23,25) |
Clé InChI |
ZLPHWELNYCNFHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


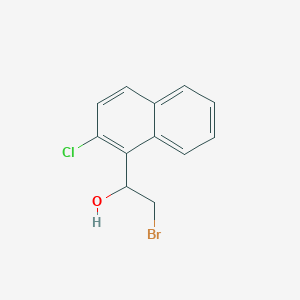
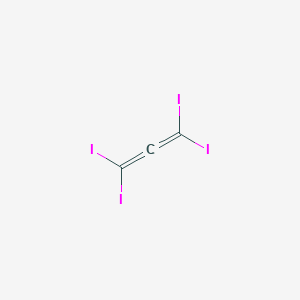
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)

